JHN76359
Description
JHN76359 (CAS 36404-89-4) is a heterocyclic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. Key properties include:
- High polarity due to its nitro and aldehyde functional groups.
- Solubility: 13.7 mg/mL (0.111 mol/L), classified as "very soluble" in aqueous solutions.
- Skin permeability: Log Kp = -7.14 cm/s, indicating low dermal absorption.
- Synthetic route: Prepared via a copper(I)-catalyzed reaction involving 8-hydroxyquinoline, potassium carbonate, and dimethyl sulfoxide (DMSO) at 130°C under inert conditions.
This compound is structurally characterized by a 2-oxo-1,2-dihydropyridine core with a 3-carbaldehyde substituent, making it a candidate for catalysis and pharmaceutical intermediate applications.
Properties
CAS No. |
1715076-35-9 |
|---|---|
Molecular Formula |
C25H19NO4S2 |
Molecular Weight |
461.55 |
IUPAC Name |
(Z)-4-((4-((4-Oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid |
InChI |
InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14- |
InChI Key |
JZFBPGPPIJBVMI-HMAPJEAMSA-N |
SMILES |
O=C(O)C1=CC=C(COC2=CC=C(/C=C(SC(N3C4=CC=CC=C4C)=S)/C3=O)C=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Slingshot inhibitor D3; JHN76359; JHN-76359; JHN 76359; |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- CAS: Not explicitly provided (similarity score: 0.95 to JHN76359).
- Molecular formula: C₇H₇NO₂ (additional methyl group at the 1-position).
- Molecular weight : 137.14 g/mol.
- Synthetic accessibility: Requires additional methylation steps, increasing synthetic complexity.
Compound B: 6-Oxo-1,6-dihydropyridine-3-carbaldehyde
- CAS: Not explicitly provided (similarity score: 0.66 to this compound).
- Molecular formula: C₆H₅NO₂ (identical to this compound).
- Molecular weight : 123.11 g/mol.
- Key differences :
- Positional isomerism: The oxo group is at the 6-position instead of the 2-position, altering electronic distribution.
- Polarity : Higher TPSA (total polar surface area) due to the shifted oxo group, affecting bioavailability.
- Synthetic route : May involve alternative catalysts or reaction conditions to achieve regioselectivity.
Data Table: Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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